molecular formula C16H15BrClNO4S B2389680 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide CAS No. 338423-93-1

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B2389680
CAS No.: 338423-93-1
M. Wt: 432.71
InChI Key: YWYRKANAPWSFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with 4-chloroaniline to form an intermediate sulfonamide. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl and hydroxyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4S/c1-16(21,15(20)19-13-6-4-12(18)5-7-13)10-24(22,23)14-8-2-11(17)3-9-14/h2-9,21H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRKANAPWSFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.